DL-PHENYLALANINE-D11

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-PHENYLALANINE-D11 is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical Properties and Mechanisms of Action

DL-phenylalanine functions primarily as a precursor for neurotransmitters such as dopamine and norepinephrine. The D-isomer is known to inhibit the enzyme enkephalinase, which breaks down endorphins—natural pain-relieving compounds in the body. This inhibition can lead to increased levels of endorphins, thereby enhancing analgesic effects and mood stabilization.

Table 1: Biochemical Mechanisms of DL-Phenylalanine-D11

| Mechanism | Description |

|---|---|

| Enkephalinase Inhibition | Prevents breakdown of endorphins, enhancing pain relief |

| Neurotransmitter Precursor | Supports synthesis of dopamine and norepinephrine |

| Mood Enhancement | Increases endorphin levels, potentially reducing depression |

Pain Management

Research indicates that DL-phenylalanine can significantly enhance analgesia in patients undergoing treatment with opiates for chronic pain. A study published in 2000 reported that concurrent treatment with DLPA potentiated pain relief and reduced depressive symptoms in patients receiving opiate therapy. This effect is thought to be mediated by the endogenous analgesia system (EAS), which is activated by both opiates and DLPA .

Mental Health Benefits

DLPA has been investigated for its role in treating various mental health conditions, including depression and anxiety disorders. Clinical trials have shown that DL-phenylalanine can improve mood in depressed patients, with some studies reporting effects comparable to traditional antidepressants . A double-blind trial indicated that doses between 150–200 mg per day yielded significant mood improvements in participants .

Case Study: Depression Treatment

In a clinical trial involving 40 depressed individuals, 31 reported improvements after taking DLPA supplements over a month-long period. Participants noted enhanced mood stability and reduced depressive symptoms .

Weight Management and Appetite Control

DL-phenylalanine has also been studied for its effects on appetite regulation. Research shows that L-phenylalanine can significantly inhibit food intake and improve glucose control when administered orally, while the D-form does not exhibit these effects . This property could be beneficial for obesity treatment strategies by utilizing the amino acid's satiating effects.

Table 2: Summary of Clinical Studies on this compound

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

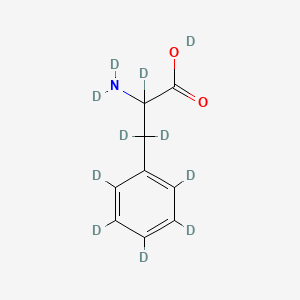

deuterio 2,3,3-trideuterio-2-(dideuterioamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D,6D2,8D/hD3 |

InChI Key |

COLNVLDHVKWLRT-AQBXKVCYSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C(=O)O[2H])N([2H])[2H])[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N |

sequence |

F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.